Polyvinyl alcohol
Overview
Description
Polyvinyl alcohol (PVA) is a synthetic polymer that has been in use for approximately 90 years and is known for its versatility in various applications. It is a water-soluble, highly polar resin that is derived from polyvinyl acetate through partial or complete hydroxylation. The polymer is notable for its low protein adsorption characteristics, biocompatibility, high water solubility, and chemical resistance, making it suitable for medical devices such as soft contact lenses, eye drops, embolization particles, tissue adhesion barriers, and artificial cartilage and meniscus .
Synthesis Analysis
PVA is synthesized through a process of polymerization. High molecular weight PVA, for instance, can be synthesized by two-step polymerizations. This process allows for the creation of PVA with numerous hydroxyl groups, which are essential for its application in various fields, such as acting as an anodic binder in lithium-ion batteries due to the formation of strong hydrogen bonds .
Molecular Structure Analysis
The molecular structure of PVA has been a subject of study, with X-ray diffraction analysis revealing details about its configuration. The molecular repeat distance of PVA indicates a simple plane zigzag configuration, with hydroxyl groups that may be randomly placed in left-and right-hand positions. This suggests that the high crystallinity of PVA does not necessarily imply regularity of molecular structure .
Chemical Reactions Analysis
PVA contains carbonyl groups within its polymer chain, which are present to some extent as ketols. These groups are randomly distributed along the chain and are independent of chain length. The presence of these groups allows PVA to undergo chemical reactions with acid or alkali, which can be monitored through spectrophotometric and chemical techniques .
Physical and Chemical Properties Analysis
PVA's physical properties make it a valuable material in the building industry, where it can be used as a modifier, aggregate surface pre-treatment agent, and fiber reinforcement in cement-based composite materials. Its effects on the engineering properties of these materials, as well as on the microstructure behavior such as the fracture surface and interfacial transition zone (ITZ), have been extensively reviewed .
The degradation of PVA can be achieved through processes such as UV/chlorine oxidation, which involves the generation of active free radicals. The efficiency of this degradation is influenced by factors such as chlorine dosage and the pH of the medium, with acidic conditions favoring higher degradation efficiency .
In histology, PVA serves as an embedding medium for lipid and enzyme histochemistry, preserving tissue and cell structure effectively . Additionally, PVA has been modified chemically and physically to enhance its applications in the biomedical and pharmaceutical fields, with hydrogels and cryogels being notable examples .
Scientific Research Applications
Viscosity Improvement and Industrial Applications
PVA is mixed with other polymers like polyethylene glycol and polyvinylpyrrolidone to enhance viscosity. This process is significant in industrial and medical applications (Elgheryani, 2022).
Supercritical Water Oxidation
In the context of environmental sciences, PVA is studied for its degradation under supercritical water oxidation conditions. This process is crucial for managing industrial waste, particularly in the treatment of desizing wastewater (Zhang et al., 2013).
Cement-Based Composite Materials
PVA is used in the building industry, particularly in cement-based composite materials. Its role as a modifier, aggregate surface pre-treatment agent, and fiber reinforcement is significant in enhancing the properties of these materials (Thong, Teo, & Ng, 2016).
Optical Properties Enhancement
PVA is utilized in the synthesis of nanocomposites with core-shell nanoparticles, impacting the optical properties for applications in high-resolution optical imaging and photovoltaics (Kumar et al., 2019).
Medical Applications
In medical sciences, PVA is commonly used in medical devices due to its biocompatibility, water solubility, and chemical resistance. Applications include contact lenses, embolization particles, and artificial cartilage (Baker, Walsh, Schwartz, & Boyan, 2012).
Drug Delivery Systems
PVA-based nanocomposite materials show potential in drug delivery systems, particularly in cancer treatment. Its properties make it suitable for developing hydrogels, microparticles, and nanoparticles for targeted therapy (Rivera-Hernández et al., 2021).
Soil Stability and Agricultural Applications
PVA affects soil-water losses and sediment size, which is crucial in managing agricultural lands and controlling soil erosion (Yakupoğlu et al., 2015).
3D Printing and Pathogen Detection
PVA's mechanical properties are studied for 3D printing applications, particularly in creating matrices for bacterial detection, showcasing its versatility in biotechnological applications (Al-Taie et al., 2020).
Opto-Electronics
PVA doped with different metal species is investigated for its optical and electronic properties. This research is oriented towards applications in real-time holography, optical sensors, and nanophotonics (Bulinski, 2021).
Environmental Packaging Applications
PVA is also significant in the field of packaging, particularly in creating films with barrier properties against oxygen, useful in food packaging (Kim et al., 2018).
Future Directions
properties
IUPAC Name |
ethenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMROMDMJAWUWLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2CHOH, C2H4O | |
Record name | ethenol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ethenol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-89-5, 25067-41-8, 27101-67-3 | |
Record name | Poly(vinyl alcohol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9002-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethenol, homopolymer, isotactic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25067-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethenol, homopolymer, syndiotactic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27101-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8051467 | |
Record name | Vinyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl alcohol | |
CAS RN |
557-75-5, 9002-89-5 | |
Record name | Vinyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | POLYVINYL ALCOHOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vinyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ethenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.